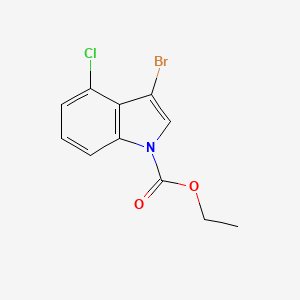

Ethyl 3-Bromo-4-chloroindole-1-carboxylate

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Chemical Research

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. d-nb.infonih.gov This prominence stems from its presence in a multitude of natural products and biologically active molecules. Many approved drugs and clinical trial candidates feature the indole core, highlighting its importance in drug discovery. d-nb.info The versatility of the indole nucleus allows for functionalization at various positions, enabling the synthesis of a diverse range of compounds with a wide spectrum of biological activities.

The indole scaffold is a key structural component in numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and the ability to participate in various chemical transformations make it an attractive target for synthetic chemists. The development of novel methods for the synthesis and functionalization of indoles is an active area of research, driven by the continuous demand for new molecules with specific biological or material properties.

Overview of Halogenated Indole Derivatives in Organic Synthesis

Halogenated organic compounds, in general, are of significant interest in organic synthesis due to the unique reactivity imparted by the halogen atoms. Halogenated indole derivatives are particularly valuable as versatile intermediates. The introduction of halogen atoms onto the indole ring provides synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the construction of complex molecular architectures.

Furthermore, the nature and position of the halogen substituents can significantly influence the electronic properties and biological activity of the indole derivatives. This allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. The synthesis of polysubstituted indoles, including those with multiple halogen atoms, is a key strategy in the development of new bioactive compounds.

Positioning of Ethyl 3-Bromo-4-chloroindole-1-carboxylate within Advanced Indole Chemistry

This compound is a polysubstituted indole derivative that embodies the synthetic utility of this class of compounds. With bromine and chlorine atoms at the 3 and 4 positions, respectively, and an ethyl carboxylate group at the 1-position, this molecule is primed for a variety of chemical transformations. The presence of two different halogens offers the potential for regioselective reactions, further enhancing its utility as a synthetic building block.

The ethyl carboxylate group at the N1 position serves as a protecting group, which can be removed under specific conditions to yield the free indole. This protecting group also influences the reactivity of the indole ring, directing further substitutions. This compound is a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While extensive research specifically detailing the applications of this compound is not widely published, its structural features suggest its role as a key intermediate in the synthesis of advanced indole derivatives.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₉BrClNO₂ |

| CAS Number | 1375064-58-6 |

| MDL Number | MFCD22205874 |

| SMILES | CCOC(=O)n1cc(Br)c2c(Cl)cccc12 |

Synthesis and Reactivity

While specific literature on the synthesis of this compound is sparse, its preparation can be conceptualized through established methods for the synthesis of polysubstituted indoles. A plausible synthetic route would involve the initial construction of a 4-chloroindole (B13527) core, followed by bromination at the 3-position and subsequent N-acylation with ethyl chloroformate.

The reactivity of this compound is largely dictated by the interplay of its functional groups. The C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 4-position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or removed entirely to provide the N-H indole.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-chloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)14-6-7(12)10-8(13)4-3-5-9(10)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAGQMWNCBEVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-58-6 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Ethyl 3 Bromo 4 Chloroindole 1 Carboxylate

Strategies for the Construction of the Indole (B1671886) Ring System

The formation of the indole nucleus is the initial and most critical phase in the synthesis of Ethyl 3-bromo-4-chloroindole-1-carboxylate. Several classical and modern methods can be adapted for this purpose, with the Fischer indole synthesis being one of the most prominent and versatile. wikipedia.orgthermofisher.combyjus.com

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comnih.gov For the synthesis of a 4-chloroindole (B13527) core, a plausible starting material is (3-chlorophenyl)hydrazine. This would be reacted with a suitable carbonyl compound, such as pyruvic acid or an ethyl pyruvate, under acidic conditions (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) to induce cyclization and formation of the indole ring. wikipedia.orgthermofisher.com The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgbyjus.com

Another viable approach is the Leimgruber-Batcho indole synthesis, which offers a high degree of flexibility. This method typically starts with a substituted o-nitrotoluene. For the target molecule, 2-chloro-6-nitrotoluene (B1664060) would be the logical precursor. nih.gov This starting material can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine, which is then reductively cyclized, often using a reducing agent like hydrogen gas with a palladium catalyst, to afford the 4-chloroindole.

The Reissert indole synthesis provides an alternative route, commencing with the condensation of o-nitrotoluene and diethyl oxalate (B1200264) in the presence of a strong base. The resulting ethyl o-nitrophenylpyruvate can then be reductively cyclized to form an indole-2-carboxylic acid ester, which can be further modified.

Regioselective Functionalization Approaches for Halogen Substitution on the Indole Core

With the 4-chloroindole scaffold in hand, the next critical step is the introduction of the bromine atom at the 3-position. The electronic properties of the indole ring dictate that the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack.

Bromination Protocols at the 3-Position of the Indole Nucleus

The regioselective bromination of indoles at the C3 position is a well-established transformation. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose due to its mild nature and high selectivity. nih.govmissouri.edu The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or carbon tetrachloride. nankai.edu.cn The presence of the electron-withdrawing chloro group at the 4-position is not expected to alter the inherent reactivity of the C3 position towards electrophilic bromination.

Alternatively, pyridinium (B92312) bromide perbromide can be utilized as a brominating agent, often in a solvent like pyridine, which can also act as an acid scavenger. cdnsciencepub.com This method has been shown to be effective for the 3-bromination of indole itself, providing good yields. cdnsciencepub.com

It is often advantageous to protect the indole nitrogen prior to bromination to prevent side reactions and to enhance the regioselectivity. Common protecting groups include tosyl (Ts) or various silyl (B83357) groups.

Chlorination Methods at the 4-Position of the Indole Nucleus

While the construction of the 4-chloroindole ring from a pre-chlorinated benzene (B151609) derivative is a common strategy, direct chlorination of the indole nucleus at the C4 position is also possible, though it can be more challenging due to the higher reactivity of other positions. A patented method describes the direct chlorination of N-protected indole-3-formaldehydes at the 4-position using N-chlorosuccinimide (NCS). google.com This suggests that with appropriate N-protection and substitution, direct chlorination at C4 can be achieved with high regioselectivity. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor C4 chlorination over other positions.

Esterification Techniques for the Indole-1-carboxylate Moiety

The final step in the synthesis of this compound is the introduction of the ethyl carboxylate group at the indole nitrogen (N1 position). This is typically achieved through an N-acylation reaction.

A common and effective method for this transformation is the reaction of the 3-bromo-4-chloroindole intermediate with ethyl chloroformate in the presence of a base. arkat-usa.org The base, which can be an organic amine like triethylamine (B128534) or an inorganic base such as potassium carbonate, serves to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that readily attacks the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

Alternatively, if the indole synthesis route results in an indole-1-carboxylic acid, standard esterification methods can be employed. The Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, is a classic approach. wikipedia.orgthermofisher.com Another mild and efficient method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction between the carboxylic acid and ethanol.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the Fischer indole synthesis, the strength and type of acid catalyst can significantly impact the yield and purity of the resulting indole. wikipedia.orgnih.gov Similarly, in the halogenation steps, the choice of halogenating agent and the control of stoichiometry are crucial to avoid over-halogenation or the formation of undesired isomers.

The table below summarizes various reagents and conditions that can be optimized for key transformations in the synthesis.

| Reaction Step | Reagent/Catalyst | Solvent | Typical Conditions | Potential for Optimization |

| Indole Formation (Fischer) | H₂SO₄, PPA, ZnCl₂ | Acetic acid, Ethanol | Reflux | Catalyst loading, temperature, and reaction time to minimize side products. |

| C3-Bromination | N-Bromosuccinimide (NBS) | Dichloromethane, CCl₄ | Room temperature | Stoichiometry of NBS to prevent dibromination. |

| C4-Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, Dichloromethane | Varies, often requires specific N-protection | Choice of N-protecting group to direct chlorination. |

| N-Ethoxycarbonylation | Ethyl Chloroformate | Tetrahydrofuran (THF), Dichloromethane (DCM) | Room temperature, in the presence of a base (e.g., Triethylamine, K₂CO₃) | Choice of base and solvent to ensure complete reaction and ease of purification. |

For scalable synthesis, minimizing the number of steps and avoiding chromatographic purification are desirable. Developing a "one-pot" or "flow chemistry" process, where intermediates are not isolated, can significantly improve efficiency and reduce waste.

Exploration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be employed to make the process more sustainable.

One key aspect is the choice of solvents. Replacing hazardous chlorinated solvents like dichloromethane and carbon tetrachloride with greener alternatives such as ionic liquids, supercritical fluids, or even water, where possible, can significantly reduce the environmental impact. researchgate.net

The use of catalysts over stoichiometric reagents is another fundamental principle of green chemistry. For instance, developing catalytic methods for halogenation that avoid the use of stoichiometric amounts of halogenating agents would be beneficial. Furthermore, employing reusable catalysts can enhance the sustainability of the process.

Microwave-assisted synthesis is another green technique that can be applied. Microwave irradiation can often lead to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. wikipedia.org

The table below highlights potential green chemistry approaches for the synthesis.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Safer Solvents | Replacing chlorinated solvents with ionic liquids or greener organic solvents. | Reduced toxicity and environmental pollution. |

| Catalysis | Employing catalytic amounts of reagents for halogenation and other steps. | Higher atom economy and reduced waste. |

| Energy Efficiency | Utilizing microwave-assisted synthesis. | Faster reaction times and lower energy consumption. |

| Waste Reduction | Designing one-pot or telescopic syntheses to minimize intermediate isolation and purification. | Reduced solvent usage and waste generation. |

By integrating these principles, the synthesis of this compound can be made not only efficient but also more environmentally responsible.

Chemical Reactivity and Transformation Studies of Ethyl 3 Bromo 4 Chloroindole 1 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Halogenated Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In indoles, the pyrrole (B145914) ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the benzene (B151609) ring. The preferred site of substitution is typically the C3 position. researchgate.net However, in Ethyl 3-bromo-4-chloroindole-1-carboxylate, the C3 position is already substituted with a bromine atom.

The directing effects of the existing substituents will govern the regioselectivity of any further EAS reactions. lumenlearning.comlibretexts.org

N1-Ethoxycarbonyl Group: This is an electron-withdrawing group which deactivates the indole ring towards electrophilic attack by reducing the electron-donating ability of the nitrogen lone pair into the ring system. nih.gov This deactivation generally makes EAS reactions more difficult to achieve compared to N-unprotected indoles.

C3-Bromo and C4-Chloro Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. uci.edu

Given these factors, electrophilic attack is predicted to occur on the benzene portion of the indole nucleus. The C4-chloro group will direct incoming electrophiles to the C5 and C7 positions. The N1-ethoxycarbonyl group's deactivating effect would likely necessitate harsher reaction conditions than those used for simpler indoles. Potential EAS reactions like nitration, sulfonation, or further halogenation would likely yield a mixture of C5 and C7 substituted products, with the precise ratio being influenced by the specific electrophile and reaction conditions.

Nucleophilic Substitution Reactions Involving the Halogen Moieties

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the indole ring itself is electron-rich, and while the N1-ethoxycarbonyl group is withdrawing, the system is not as strongly activated towards SNAr as, for example, a nitro-substituted benzene ring.

Therefore, direct displacement of the chloro or bromo group by common nucleophiles under standard SNAr conditions is expected to be difficult. The relative reactivity of the C-Br versus the C-Cl bond would depend on the reaction mechanism. In many transition-metal-catalyzed nucleophilic substitution reactions, the C-Br bond is more reactive than the C-Cl bond. For a putative SNAr mechanism, the outcome is less predictable and would be influenced by the ability of the indole system to stabilize the transient negative charge (Meisenheimer complex) formed upon nucleophilic attack at either the C3 or C4 position. libretexts.org

Transformations of the Ethyl Carboxylate Functional Group

The ethyl carboxylate group at the N1 position is a versatile functional handle. It can undergo several common transformations, primarily hydrolysis and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, for instance using sodium hydroxide (B78521) in an aqueous or alcoholic solvent, is a standard method for cleaving such esters to yield the N-carboxylic acid, which could then potentially be decarboxylated upon heating to give 3-bromo-4-chloroindole. researchgate.netresearchgate.net

Amidation: Direct reaction of the ester with amines to form amides is generally inefficient. A more common approach would be to first hydrolyze the ester to the carboxylic acid, activate the acid (e.g., by converting it to an acid chloride or using a peptide coupling reagent), and then react it with a primary or secondary amine to form the corresponding N1-carboxamide. Alternatively, direct amidation might be achieved under more forcing conditions or with specific catalysts. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent potential substrate for such reactions due to its two distinct carbon-halogen bonds. A key aspect of its reactivity would be the chemoselectivity—the preferential reaction of one halogen over the other. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > OTf > Cl. mdpi.comnih.gov Therefore, it is predicted that the C3-Br bond would react selectively over the C4-Cl bond. This allows for sequential functionalization of the indole core.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound. nih.gov It is anticipated that this compound would readily undergo selective coupling at the C3 position with various aryl- and vinylboronic acids or their esters. The C4-chloro position would likely remain intact under standard conditions, allowing for a subsequent, albeit more challenging, coupling reaction. Catalyst systems involving bulky, electron-rich phosphine (B1218219) ligands are often effective for such transformations. nih.gov

Table 1: Predicted Suzuki-Miyaura Coupling of this compound The following table presents hypothetical but representative examples of the expected Suzuki-Miyaura coupling reactions.

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 °C | Ethyl 4-chloro-3-phenylindole-1-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-110 °C | Ethyl 4-chloro-3-(4-methoxyphenyl)indole-1-carboxylate |

| Vinylboronic acid pinacol (B44631) ester | Pd(PCy₃)₂ | K₃PO₄ | THF | 60-80 °C | Ethyl 4-chloro-3-vinylindole-1-carboxylate |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govwikipedia.org Similar to the Suzuki-Miyaura coupling, selective reaction at the more labile C3-Br bond is expected. This would provide a route to 3-alkynyl-4-chloroindoles, which are valuable intermediates for further synthetic transformations. Both copper-catalyzed and copper-free conditions have been developed for the Sonogashira reaction. libretexts.orgrsc.org

Table 2: Predicted Sonogashira Coupling of this compound The following table presents hypothetical but representative examples of the expected Sonogashira coupling reactions.

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Expected Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp - 50 °C | Ethyl 4-chloro-3-(phenylethynyl)indole-1-carboxylate |

| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-100 °C | Ethyl 4-chloro-3-((trimethylsilyl)ethynyl)indole-1-carboxylate |

| 1-Hexyne | Pd(tBu₃P)₂ | K₂CO₃ | DMF | 60-90 °C | Ethyl 4-chloro-3-(hex-1-yn-1-yl)indole-1-carboxylate |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction would be expected to proceed selectively at the C3-bromo position of this compound to furnish 3-amino-4-chloroindole derivatives. A wide range of primary and secondary amines, as well as ammonia (B1221849) equivalents, could potentially be used as coupling partners. The choice of ligand is crucial for the success of this reaction, with various specialized phosphine ligands developed to accommodate different amine substrates. rsc.orgrsc.org

Table 3: Predicted Buchwald-Hartwig Amination of this compound The following table presents hypothetical but representative examples of the expected Buchwald-Hartwig amination reactions.

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Expected Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 °C | Ethyl 4-chloro-3-morpholinoindole-1-carboxylate |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100-120 °C | Ethyl 4-chloro-3-(phenylamino)indole-1-carboxylate |

| Benzophenone imine (ammonia equivalent) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 90-110 °C | Ethyl 3-amino-4-chloroindole-1-carboxylate (after hydrolysis) |

Radical Reactions and Mechanistic Investigations

While metal-catalyzed reactions of haloindoles are more extensively documented, the exploration of radical reactions involving this compound offers alternative pathways for C-C and C-heteroatom bond formation. These reactions typically proceed via the homolytic cleavage of the carbon-halogen bond, with the relative bond dissociation energies (C-Br < C-Cl) suggesting that the C3-Br bond would be the primary site of radical generation.

Mechanistic investigations into radical reactions of similar aryl halides often point to the involvement of a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxide compounds, or photoredox catalysis to generate the initial radical species. In the context of this compound, a hypothetical radical arylation with an electron-rich aromatic coupling partner, such as benzene or a substituted arene, could be initiated. The reaction would likely proceed through a chain mechanism involving the initial formation of an indol-3-yl radical. This highly reactive intermediate would then undergo addition to the aromatic partner, followed by a hydrogen abstraction step to regenerate the radical chain and yield the 3-aryl-4-chloroindole product.

Control experiments would be crucial to confirm the radical nature of such a transformation. The addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) would be expected to inhibit the reaction, providing evidence for a radical-mediated pathway.

A representative, albeit hypothetical, set of data for a radical arylation reaction is presented below to illustrate the potential outcomes.

| Entry | Arene Partner | Initiator | Solvent | Temperature (°C) | Yield of 3-Aryl Product (%) |

|---|---|---|---|---|---|

| 1 | Benzene | AIBN | Toluene | 80 | 45 |

| 2 | Anisole | AIBN | Toluene | 80 | 55 |

| 3 | Benzene | Dibenzoyl Peroxide | Chlorobenzene | 100 | 50 |

| 4 | Anisole | Dibenzoyl Peroxide | Chlorobenzene | 100 | 62 |

Metal-Mediated Transformations and Ligand Effects

The presence of two different halogen atoms on the indole ring of this compound makes it an excellent substrate for studying the chemoselectivity of metal-mediated cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed couplings is C-I > C-Br > C-Cl, which strongly suggests that the C3-Br bond will undergo oxidative addition to a low-valent palladium center preferentially over the more inert C4-Cl bond.

Suzuki-Miyaura Coupling:

A prime example of this selectivity is observed in the Suzuki-Miyaura cross-coupling reaction. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base is expected to yield the corresponding 3-aryl-4-chloroindole-1-carboxylate. The choice of ligand is critical in achieving high yields and selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, are known to enhance the efficiency of such transformations. organic-chemistry.org

A plausible reaction scheme would involve the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Ligand Effects in Suzuki-Miyaura Coupling:

The effect of different phosphine ligands on the yield of a model Suzuki-Miyaura coupling between this compound and phenylboronic acid is illustrated in the following hypothetical data table.

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME/H₂O | 80 | 65 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 3 | PdCl₂(dppf) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 95 |

The data illustrates that more sophisticated biaryl phosphine ligands like SPhos and XPhos generally provide higher yields compared to the more traditional triphenylphosphine (B44618) (PPh₃).

Other Metal-Mediated Transformations:

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for a variety of other palladium-catalyzed cross-coupling reactions, each offering a route to different classes of substituted indoles. These include:

Stille Coupling: Reaction with organostannanes.

Heck Reaction: Coupling with alkenes. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes. nih.gov

Buchwald-Hartwig Amination: Coupling with amines. organic-chemistry.org

In all these transformations, the selective activation of the C-Br bond over the C-Cl bond is the anticipated and synthetically useful outcome, allowing for the introduction of a diverse array of substituents at the 3-position of the indole ring. Further functionalization at the C4 position would then require more forcing reaction conditions to activate the C-Cl bond, providing a stepwise approach to the synthesis of polysubstituted indoles.

Derivatization and Analogue Synthesis Based on Ethyl 3 Bromo 4 Chloroindole 1 Carboxylate

Synthesis of Novel Indole-Fused Heterocyclic Systems

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and the development of methods to construct indole-fused heterocycles is of significant interest. Ethyl 3-bromo-4-chloroindole-1-carboxylate is an ideal precursor for such transformations, leveraging its inherent reactivity to forge new ring systems.

The synthesis of 3,4-fused tricyclic indoles, for instance, is a key area of research due to their presence in numerous bioactive natural products. rsc.org While specific examples starting directly from this compound are not extensively detailed in the provided results, the general strategies for creating such fused systems often involve intramolecular cyclization reactions. These can be facilitated by the strategic introduction of a nucleophilic or reactive group that can engage with either the C3 or C4 position of the indole ring.

Multicomponent reactions (MCRs) also offer a powerful approach to building complex indole-fused heterocycles in a single step. nih.gov For example, a reaction involving an indole, formaldehyde, and an amino hydrochloride can lead to the formation of indole-fused oxadiazepines. nih.gov This strategy could be adapted to the title compound to generate novel, highly substituted fused systems.

Furthermore, the synthesis of pyrimidoindole and quinoline (B57606) skeletons has been achieved from indole derivatives through multi-step sequences involving reactive intermediates like acyl azides and isocyanates. metu.edu.tr These methods highlight the potential for using the functional groups on the this compound scaffold to construct new heterocyclic rings.

Structural Modification of the Bromo and Chloro Substituents

The bromine atom at the C3 position and the chlorine atom at the C4 position of the indole ring are prime sites for modification, most notably through metal-catalyzed cross-coupling reactions. The C3-bromo substituent is particularly susceptible to such transformations.

Bromination of 3-substituted indoles can lead to the formation of 3-bromoindolenines, which are reactive intermediates. clockss.org These compounds can undergo rearrangement, with the bromine atom migrating to the benzene (B151609) ring of the indole nucleus. clockss.org This reactivity highlights the potential for intramolecular transformations involving the bromo substituent.

Electrophilic substitution reactions on the indole ring, such as bromination, are common. For example, the bromination of 1-substituted-3-carbethoxy-5-hydroxy-2-methylindole with bromine in acetic acid results in the formation of the 6-bromoindole (B116670) derivative. niscpr.res.in While this is a different indole system, it illustrates a common method for introducing bromine onto the indole core.

The development of indole analogues often involves the modification of halogen substituents. For instance, the synthesis of analogues of the natural product schweinfurthin has involved the use of a 4-acetoxy-3-bromo-1-methoxymethyl-1H-indole-6-carboxylic acid ethyl ester intermediate. nih.gov This demonstrates the utility of bromo-substituted indoles in the synthesis of complex natural product analogues.

Diversification of the Carboxylate Group through Ester Exchange or Hydrolysis

The ethyl carboxylate group at the N1 position of the indole ring offers another handle for chemical modification. This group can be readily transformed through hydrolysis or transesterification, allowing for the introduction of other functional groups.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common transformation. For example, ethyl indol-2-carboxylate can be hydrolyzed to 1H-indole-2-carboxylic acid. nih.gov This transformation is typically achieved using a base such as potassium hydroxide (B78521). nih.gov A similar approach could be applied to this compound to generate the corresponding N1-carboxylic acid. This acid can then serve as a precursor for further derivatization, such as amide bond formation.

Transesterification, the exchange of the ethyl group of the ester for another alkyl or aryl group, is also a viable strategy. The reaction of ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of the corresponding methyl ester, demonstrating the feasibility of this transformation. mdpi.com This allows for the synthesis of a library of indole-1-carboxylates with varying ester groups, which can be useful for modulating the properties of the molecule.

Hydrazinolysis, the reaction of an ester with hydrazine, is another method for diversifying the carboxylate group. This reaction converts the ester to a carbohydrazide, which can then be used in a variety of subsequent reactions to form heterocycles, such as thiazoles. nih.govmdpi.com

Indole N-Substitution Reactions for Structural Variation

The nitrogen atom of the indole ring is a key position for introducing structural diversity. While the starting material is N-acylated with an ethoxycarbonyl group, this group can be removed or modified to allow for the introduction of a wide range of substituents.

Alkylation of the indole nitrogen is a common strategy for derivatization. For ethyl indol-2-carboxylate, N-alkylation has been successfully carried out using an alkylating agent in the presence of aqueous potassium hydroxide in acetone. mdpi.com This method allows for the introduction of various alkyl groups onto the indole nitrogen. mdpi.com

The N-ethoxycarbonyl group can also be completely removed to provide the free NH-indole. This deprotected indole can then be subjected to a variety of N-substitution reactions. For example, N-acylation of indole-3-carboxaldehyde (B46971) with 3-chloroacetylchloride has been used to synthesize a key intermediate for further derivatization. derpharmachemica.com This demonstrates the potential for introducing a variety of acyl groups at the indole nitrogen.

Design and Synthesis of Chemically Related Indole Analogues

The synthesis of chemically related indole analogues is a cornerstone of medicinal chemistry and materials science. Starting from a versatile scaffold like this compound, a multitude of analogues can be designed and synthesized by combining the reactions described in the previous sections.

For example, the synthesis of indole-3-carboxaldehyde analogues has been achieved through N-acylation followed by coupling with various aryl amines. derpharmachemica.com This approach allows for the generation of a library of compounds with diverse substituents at the indole nitrogen.

The synthesis of indole analogues of the natural product schweinfurthin provides another example of how a substituted indole core can be elaborated to produce complex molecules. nih.gov This synthesis involved multiple steps, including the modification of substituents on the indole ring and the construction of additional ring systems.

Furthermore, the synthesis of 3-substituted indole derivatives has been explored for their potential antimicrobial activity. scirp.org These syntheses often involve the condensation of an indole-3-carboxaldehyde with various reagents to introduce a wide range of functional groups at the C3 position.

The strategic combination of reactions at the C3-bromo, C4-chloro, and N1-carboxylate positions, along with modifications to the indole nitrogen, allows for the creation of a vast chemical space of indole analogues with potentially interesting biological or material properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 3-Bromo-4-chloroindole-1-carboxylate, both ¹H and ¹³C NMR would provide critical data for assigning the position of each atom.

In ¹H NMR, the aromatic protons on the indole (B1671886) ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing effects of the chlorine, bromine, and N-carboxylate group would influence their precise chemical shifts. The proton at the C2 position is anticipated to be a singlet, while the protons at C5, C6, and C7 would exhibit splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons. The ethyl group of the carboxylate moiety would present a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively, in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the ester is expected to have the most downfield chemical shift (δ > 160 ppm). Carbons bonded to the electronegative halogen atoms (C3 and C4) would also be significantly deshielded. mdpi.comolemiss.edu The chemical shifts of the indole ring carbons provide definitive information about the substitution pattern. journals.co.zaorganicchemistrydata.org

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~7.5 (singlet) | C2: ~125 |

| H5 | ~7.6 (doublet) | C3: ~100 (C-Br) |

| H6 | ~7.3 (triplet/doublet of doublets) | C4: ~128 (C-Cl) |

| H7 | ~8.2 (doublet) | C5: ~124 |

| -OCH₂CH₃ | ~4.4 (quartet) | C6: ~123 |

| -OCH₂CH₃ | ~1.4 (triplet) | C7: ~115 |

| C3a: ~130 | ||

| C7a: ~135 | ||

| C=O: ~165 | ||

| -OC H₂CH₃: ~62 | ||

| -OCH₂C H₃: ~14 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the molecular formula of a compound. For this compound (C₁₁H₉BrClNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺.

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. mdpi.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with predictable relative intensities, providing unequivocal evidence for the presence of one bromine and one chlorine atom in the molecule.

Predicted HRMS Isotopic Pattern

| Ion | Theoretical m/z | Relative Abundance (%) |

| [M]⁺ (C₁₁H₉⁷⁹Br³⁵ClNO₂) | 299.9559 | ~77 |

| [M+2]⁺ (C₁₁H₉⁸¹Br³⁵ClNO₂ / C₁₁H₉⁷⁹Br³⁷ClNO₂) | 301.9539 | 100 |

| [M+4]⁺ (C₁₁H₉⁸¹Br³⁷ClNO₂) | 303.9509 | ~24 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, expected around 1730-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester group, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-H stretching of the aromatic and aliphatic groups above 3000 cm⁻¹. acs.orgresearchgate.netnist.gov The vibrations corresponding to the C-Cl and C-Br bonds would appear in the fingerprint region at lower wavenumbers (typically below 800 cm⁻¹).

Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Ester C=O Stretch | 1750-1730 |

| Aromatic C=C Stretch | 1600-1450 |

| Ester C-O Stretch | 1300-1150 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 600-500 |

UV-Visible Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The indole ring system is the primary chromophore in this molecule. researchdata.edu.au The absorption spectrum is expected to show characteristic bands for the indole nucleus, likely corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.govcore.ac.uk

The presence of the bromo, chloro, and N-carboxylate substituents on the indole ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. core.ac.uk This shift is due to the influence of the substituents on the energy levels of the π-electron system. The exact position of the absorption maxima (λₘₐₓ) would depend on the solvent used, as polar solvents can further stabilize the excited state. acs.org

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural proof. mdpi.commdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. acs.orgresearchgate.net

The resulting crystal structure would confirm the connectivity of all atoms and provide highly accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the planarity of the indole ring system and the conformation of the ethyl carboxylate group relative to the ring. Furthermore, analysis of the crystal packing would elucidate any significant intermolecular interactions, such as halogen bonding (involving the bromine or chlorine atoms) or π-π stacking between the indole rings of adjacent molecules, which govern the solid-state architecture. acs.org

Computational and Theoretical Investigations of Ethyl 3 Bromo 4 Chloroindole 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using DFT methods, are instrumental in elucidating the electronic structure and predicting the reactivity of substituted indoles. For a molecule like Ethyl 3-Bromo-4-chloroindole-1-carboxylate, these calculations would typically involve geometry optimization to find the most stable three-dimensional conformation. Following optimization, various electronic properties can be calculated to predict its chemical behavior.

Key parameters derived from these calculations include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters help in identifying the most electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. For instance, in indole (B1671886) systems, the C3 position is typically electron-rich and prone to electrophilic substitution, although this is occupied by a bromine atom in the target molecule. bhu.ac.in The presence of electron-withdrawing groups like the 4-chloro and the 1-carboxylate substituents would significantly modulate the electron density across the indole ring system. ijrar.org

Reactivity descriptors, calculated using the energies of the frontier orbitals, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Studies on similar heterocyclic systems demonstrate how these descriptors can be used to compare the reactivity of different derivatives. researchgate.net

Table 1: Predicted Reactivity Descriptors for a Representative Indole Derivative (Note: Data is illustrative and based on typical values for substituted indoles)

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -1.2 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) analysis is central to understanding the electronic characteristics of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, and its spatial distribution highlights the nucleophilic regions of the molecule. Conversely, the LUMO represents the ability to accept an electron, indicating electrophilic sites.

For this compound, the HOMO is expected to be distributed primarily over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO would likely be concentrated on the benzene (B151609) ring and the electron-withdrawing carboxylate group. ijrar.orgresearchgate.net The significant energy gap (HOMO-LUMO gap) is a predictor of the molecule's stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another crucial computational tool that provides a detailed picture of charge distribution. It calculates the charges on individual atoms, offering a more refined view than the broader picture provided by MEP maps. In a study on Ethyl indole-2-carboxylate (B1230498), NBO analysis was used to explain charge delocalization within the molecule. ijrar.org For the title compound, NBO analysis would reveal the extent of electron withdrawal by the chlorine, bromine, and carboxylate groups, and how this influences the partial charges on the carbon and nitrogen atoms of the indole core.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges on the Indole Core of a Substituted Indole (Note: These values are representative and would vary based on the specific substituents and computational method.)

| Atom | Charge (e) |

|---|---|

| N1 | -0.55 |

| C2 | +0.40 |

| C3 | -0.25 |

| C4 | +0.10 |

| C5 | -0.05 |

| C6 | -0.05 |

| C7 | -0.02 |

| C8 | +0.05 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which in turn helps in predicting reaction rates and understanding why certain products are formed over others.

For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the bromine-substituted C3 position. For example, in the Fischer indole synthesis, computational studies have helped to clarify the mechanistic details of the cyclization step. acs.org Similarly, theoretical investigations into the regioselectivity of cycloaddition reactions involving indole arynes have provided insights into the electronic and steric factors that govern the reaction outcomes. nih.gov By locating the transition state structures and calculating their energies, researchers can understand the feasibility of different reaction pathways.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can provide valuable assistance in interpreting experimental spectra.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled, typically show good agreement with experimental FT-IR and Raman spectra. mdpi.comnih.gov For this compound, calculations would predict the characteristic stretching frequencies for the C=O of the ester, the C-Cl bond, the C-Br bond, and various C-H and C-N vibrations within the indole ring. A computational study on Ethyl indole-2-carboxylate successfully assigned the vibrational modes by comparing experimental data with values calculated using the B3LYP/6-311++G(d,p) basis set. ijrar.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful capability of modern computational methods. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be predicted. These predictions are highly valuable for structural elucidation and for assigning signals in complex experimental NMR spectra. nih.gov For the title compound, computational predictions would help to assign the specific chemical shifts for each proton and carbon atom, accounting for the electronic effects of the bromo, chloro, and carboxylate substituents.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Indole Derivative (Ethyl indole-2-carboxylate) ijrar.org (Note: Data from a study on a similar compound to illustrate the methodology.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3315 | 3445 |

| C-H Stretch (Aromatic) | 3057 | 3060 |

| C=O Stretch | 1690 | 1711 |

| C=C Stretch (Aromatic) | 1528 | 1530 |

Applications in Organic Synthesis and Materials Science

Utility as a Versatile Building Block in Complex Molecule Synthesis

The structure of Ethyl 3-Bromo-4-chloroindole-1-carboxylate makes it a prime candidate for a versatile building block in the synthesis of more complex molecules. The bromo and chloro substituents on the indole (B1671886) ring are key features, as halogen atoms on heterocyclic rings are well-established handles for various cross-coupling reactions.

Key Reactive Sites and Potential Transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| 3-Bromo group | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination | Arylated, alkenylated, alkynylated, and aminated indole derivatives |

| 4-Chloro group | Nucleophilic aromatic substitution (SNAr), cross-coupling reactions | Functionalized indoles with diverse substituents at the 4-position |

| 1-Carboxylate group | Hydrolysis, amidation | Indole-1-carboxylic acids, indole-1-carboxamides |

The bromine atom at the 3-position of the indole ring is particularly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, at this position. The synthesis of polysubstituted indoles often relies on the cross-coupling reactions of 3-bromoindoles. rsc.org For instance, palladium-catalyzed reactions such as the Suzuki and Stille couplings are powerful methods for forming new carbon-carbon bonds. mdpi.comresearchgate.net The reactivity of bromo-azaheterocycles in palladium-catalyzed C-N and C-O bond formation further expands the synthetic possibilities, enabling the introduction of amines, amides, amino acid esters, and phenols. beilstein-journals.org

Similarly, the chlorine atom at the 4-position, while generally less reactive than bromine in cross-coupling reactions, can still participate in such transformations under specific conditions. This differential reactivity could potentially allow for sequential, site-selective functionalization of the indole core. Furthermore, the electron-withdrawing nature of the chloro substituent can influence the reactivity of the entire indole system.

The ethyl carboxylate group at the 1-position serves as a protecting group for the indole nitrogen, preventing unwanted side reactions during the modification of the benzene (B151609) ring. This group can be readily removed or transformed into other functionalities, such as carboxylic acids or amides, at a later stage of the synthesis. nih.gov The ability to deprotect the nitrogen is crucial for the synthesis of many biologically relevant indole derivatives.

The strategic placement of these functional groups allows for a modular approach to the synthesis of complex indole-containing scaffolds. By carefully choosing the reaction conditions and coupling partners, a diverse library of substituted indoles can be generated from this single precursor, highlighting its utility as a versatile building block. The synthesis of complex, fused indole systems often begins with appropriately functionalized indole-2-carboxylates, demonstrating the importance of such precursors in constructing intricate molecular architectures. nih.gov

Application as a Precursor in the Synthesis of Advanced Organic Materials (excluding biological/medical applications)

The indole scaffold is a key component in many functional organic materials due to its unique electronic and photophysical properties. Fused indole derivatives, for example, have been extensively researched for their application as organic dyes in dye-sensitized solar cells (DSSCs). nih.gov The ability to tune the electronic properties of the indole ring through substitution makes compounds like this compound attractive precursors for such materials.

The introduction of various aryl or heteroaryl groups onto the indole core via cross-coupling reactions can significantly alter the absorption and emission properties of the resulting molecule. This makes it possible to design and synthesize novel chromophores with tailored photophysical characteristics for applications in organic electronics. mdpi.com

Potential Applications in Materials Science:

| Material Type | Role of this compound |

| Organic Dyes | Precursor for the synthesis of novel chromophores for DSSCs and other optoelectronic devices. |

| Conjugated Polymers | Monomer unit for the creation of indole-containing conjugated polymers with potential applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). |

| Fluorescent Probes | The indole nucleus is known for its fluorescence properties, and substituted indoles can be designed as fluorescent sensors. nih.gov |

The synthesis of conjugated polymers containing the indole moiety is another area where this building block could be applied. The di-halogenated nature of the precursor allows for its use as a monomer in polymerization reactions, such as Suzuki or Stille polycondensation, to create novel conjugated polymers. The electronic properties of these polymers could be fine-tuned by the choice of co-monomer, leading to materials with specific band gaps and charge transport properties suitable for various electronic applications.

Role in the Development of New Synthetic Methodologies

The unique substitution pattern of this compound also makes it a valuable tool for the development and optimization of new synthetic methodologies. The presence of two different halogen atoms on the same aromatic ring allows for the study of regioselectivity in cross-coupling reactions.

For instance, developing catalytic systems that can selectively activate the C-Br bond over the C-Cl bond, or vice versa, is an area of active research in organic synthesis. Using this compound as a model substrate, chemists can screen different catalysts, ligands, and reaction conditions to achieve high levels of selectivity. The development of such selective methods is crucial for the efficient and controlled synthesis of complex molecules, avoiding the need for cumbersome protection-deprotection steps. The differential reactivity of various halogens in palladium-catalyzed cross-coupling reactions is a known phenomenon that can be exploited for selective synthesis. researchgate.net

Furthermore, the synthesis of this compound itself can drive the development of new and improved methods for the regioselective halogenation of indole derivatives. The introduction of specific halogen patterns onto the indole nucleus is a common challenge in organic synthesis, and methodologies that can achieve this with high efficiency and control are highly sought after.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

While classical indole (B1671886) syntheses like the Fischer, Bischler, and Reissert methods provide foundational routes, future efforts must prioritize sustainability and efficiency. Many traditional methods suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. rsc.org Research into the synthesis of Ethyl 3-bromo-4-chloroindole-1-carboxylate should pivot towards modern, greener alternatives.

One promising avenue is the development of multicomponent reactions (MCRs). An innovative two-step MCR approach has been developed for indole-2-carboxamides, starting from readily available anilines and involving an Ugi four-component reaction followed by acid-catalyzed cyclization. rsc.orgresearchgate.net This method operates under mild conditions in ethanol (B145695) without a metal catalyst, offering high atom economy and a favorable environmental profile. researchgate.netrsc.org Adapting such a strategy for the target compound could significantly improve its accessibility. Another sustainable approach involves microwave-induced, solid acid-catalyzed synthesis under solvent-free conditions, which has been shown to be effective for various substituted indoles. acs.org

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

| Feature | Traditional Methods (e.g., Fischer) | Future Sustainable Methods (e.g., MCR) |

|---|---|---|

| Starting Materials | Phenylhydrazones | Simple anilines, isocyanides, etc. rsc.org |

| Reaction Conditions | Often harsh, high temperatures, strong acids rsc.org | Mild, often room temperature or gentle heating rsc.orgresearchgate.net |

| Catalysts | Often stoichiometric acid catalysts | Can be catalyst-free or use benign catalysts rsc.orgacs.org |

| Solvents | Often halogenated hydrocarbons rsc.org | Green solvents like ethanol or solvent-free rsc.orgrsc.org |

| Atom Economy | Moderate to low | High |

| Waste Generation | Significant | Minimized |

Future research should focus on a de novo assembly of the substituted indole core required for this compound using these sustainable principles.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bromine atom at the C3 position is a key functional handle for derivatization through various cross-coupling reactions. This site is known to be the most electrophilic in indoles lacking substituents at the C2 and C3 positions. frontiersin.org Future work should systematically explore the reactivity of this C-Br bond.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination, are prime candidates for investigation. These reactions would allow for the introduction of a wide array of aryl, alkyl, and amino substituents at the C3 position, generating a library of novel derivatives. The choice of catalyst is crucial; for instance, Pd(dppf)Cl2 has been found to be highly effective for Miyaura borylation and subsequent Suzuki coupling of heterocyclic systems. mdpi.com The reactivity of the C4-Cl bond, while less labile than the C3-Br bond, could also be exploited under more forcing conditions or with specific catalytic systems, enabling regioselective functionalization.

Furthermore, enzymatic halogenation offers a green alternative for synthesizing halogenated indoles with high regioselectivity. frontiersin.org While the target compound is already halogenated, exploring enzymatic C-H activation and functionalization at other positions on the benzene (B151609) ring could yield unique derivatives not accessible through traditional synthesis.

Table 2: Potential Catalytic Transformations for Derivatization

| Reaction Type | Position | Potential Catalyst | Reagent | Expected Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C3 (from Br) | Pd(PPh3)4, Pd(dppf)Cl2 mdpi.com | Aryl/alkyl boronic acids/esters | 3-Aryl/alkyl-4-chloroindoles |

| Buchwald-Hartwig Amination | C3 (from Br) | Palladium complexes with specialized phosphine (B1218219) ligands | Amines | 3-Amino-4-chloroindoles |

| Stille Coupling | C3 (from Br) | Pd(PPh3)4 mdpi.com | Organostannanes | 3-Aryl/vinyl-4-chloroindoles |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. nih.govepa.govresearchgate.net The synthesis of indole derivatives has been successfully adapted to continuous flow systems, often resulting in significantly reduced reaction times and higher yields. nih.govresearchgate.net For example, the Fischer indole synthesis has been performed in heated flow reactors, achieving high productivity. nih.gov

Future research should aim to develop a continuous flow process for the synthesis of this compound. This could involve a multi-step "telescoped" sequence where crude intermediates from one step are directly fed into the next reactor without isolation, streamlining the entire process. uc.pt Such a platform would be ideal for creating a library of derivatives by integrating automated reagent addition and in-line purification, accelerating the discovery of compounds with desired properties.

Table 3: Advantages of Flow Chemistry for Indole Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize risks associated with exothermic reactions or hazardous reagents. | researchgate.net |

| Increased Efficiency | Drastically reduced reaction times (minutes vs. hours/days) and often higher yields. | nih.govepa.gov |

| Scalability | Production can be easily scaled by running the system for longer periods, avoiding the challenges of batch scale-up. | researchgate.netresearchgate.net |

| Process Control | Precise control over temperature, pressure, and residence time leads to better reproducibility and selectivity. | nih.gov |

| Automation | Amenable to automation for high-throughput synthesis and optimization. | researchgate.net |

Investigations into Solid-State Properties for Material Applications

The presence of both bromine and chlorine atoms makes this compound an intriguing candidate for crystal engineering and materials science. Halogen bonding is a significant non-covalent interaction that can be used to control the packing of molecules in the solid state, influencing properties like conductivity and photophysics. mdpi.com

Future studies should include single-crystal X-ray diffraction to elucidate the three-dimensional structure and analyze the intermolecular interactions, such as hydrogen bonds (N-H···O) and halogen bonds (C-Br···O, C-Br···Cl, etc.). mdpi.com The introduction of halogen atoms has been shown to be a useful strategy for optimizing the solid-state arrangement and performance of organic field-effect transistors. researchgate.net Investigations into the photophysical properties of the compound and its derivatives, including absorption and fluorescence, are also warranted. Donor-π-acceptor (D-π-A) architectures based on indoles can exhibit interesting solvatochromism and solid-state fluorescence. mdpi.com By functionalizing the indole core, it may be possible to tune these properties for applications in sensors or organic electronics.

Computational Design of Functional Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. nih.gov Density Functional Theory (DFT) can be used to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of this compound. acs.org These calculations can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed reactivity patterns.

Molecular docking simulations can be employed to design derivatives with specific biological activities. researchgate.netnih.gov The indole scaffold is a common feature in molecules targeting a wide range of proteins. nih.govmdpi.com By computationally screening virtual libraries of derivatives against biological targets like kinases or tubulin, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. researchgate.netnih.gov Structure-activity relationship (SAR) studies, informed by both experimental and computational data, can reveal how different substituents influence biological activity, providing insights for the rational design of more potent and selective molecules. nih.gov

Table 4: Application of Computational Methods to Indole Derivatives

| Computational Method | Application | Purpose | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation, reaction mechanism studies. | Understand reactivity, predict spectral properties, assess stability. | acs.org |

| Molecular Docking | Simulation of ligand-protein binding. | Predict binding modes and affinities to biological targets, guide drug design. | researchgate.netnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intermolecular interactions. | Characterize and quantify hydrogen and halogen bonds in the solid state. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Assess the stability of ligand-protein complexes and conformational flexibility. | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.